molecular formula C14H25N5O B5552627 (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine

Cat. No. B5552627
M. Wt: 279.38 g/mol
InChI Key: IMCAYBXKIOBSEB-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules often involves key intermediates and stereoselective processes. For example, the development of a stereoselective process for preparing key intermediates such as N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a crucial component in the preparation of antibiotics like premafloxacin, showcases the importance of asymmetric Michael additions and stereoselective alkylations (Fleck, T., Mcwhorter, W., DeKam, Richard N., & Pearlman, B. A., 2003).

Molecular Structure Analysis

The determination of molecular and crystal structures is fundamental in understanding the properties of chemical compounds. X-Ray crystallography data, for example, provides insights into the arrangement of molecules and the presence of intermolecular interactions, which are critical for understanding the compound's stability and reactivity. Research on compounds such as 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine has contributed to the knowledge on crystal structures formed by numerous intermolecular N∙∙∙H contacts (Dolzhenko, A., Tan, G., Koh, L., Dolzhenko, A., & Chui, W., 2011).

Chemical Reactions and Properties

The reactivity and functionalization of molecules are essential areas of research, providing pathways to synthesize derivatives with desired properties. Studies on the interaction between cyano-1.2.4-triazines and methylsulfanyl-4H-1,2,4-triazol-3-amines, for instance, illustrate the complex reactions leading to the formation of novel compounds, which are validated by spectroscopic data (Shtaitz, Y., et al., 2023).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some 1,2,4-triazole derivatives have been found to have anticancer activity, potentially through interaction with enzymes like aromatase .

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental studies. These could include tests of its toxicity towards different cell types .

Future Directions

Future research could explore the potential biological activities of this compound, as well as methods for its efficient synthesis. The development of more effective and potent derivatives could also be a focus .

properties

IUPAC Name

1-[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-11(2)12-7-18(8-13(12)17(3)4)14(20)5-6-19-10-15-9-16-19/h9-13H,5-8H2,1-4H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCAYBXKIOBSEB-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1N(C)C)C(=O)CCN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)CCN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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